molecular formula C17H26N2O2 B1343049 Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate CAS No. 221532-96-3

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Cat. No.: B1343049
CAS No.: 221532-96-3
M. Wt: 290.4 g/mol
InChI Key: TYSWJDYRGCLWNZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-aminobenzyl)piperidine-1-carboxylate (CAS 221532-96-3) is a high-purity piperidine derivative serving as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research . Its structure features a piperidine ring with a 4-aminobenzyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, which is crucial for safeguarding the amine functionality during multi-step synthetic sequences . This Boc-protected amine can be readily deprotected under mild acidic conditions, making the compound a valuable precursor to secondary amines for further functionalization . Piperidine derivatives are prominent scaffolds in medicinal chemistry due to their significant biological activities, and they are frequently employed in the synthesis of more complex molecules . As a bifunctional building block containing both a protected amine and a primary aromatic amine, this compound is particularly useful for constructing potential renin inhibitors, antipsychotic agents, and other pharmacologically active molecules . The compound has a molecular formula of C17H26N2O2 and a molecular weight of 290.40 g/mol . It is supplied as a solid and should be stored in a cool, dark place under an inert atmosphere at room temperature to maintain stability . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all recommended handling precautions.

Properties

IUPAC Name

tert-butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSWJDYRGCLWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619262
Record name tert-Butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221532-96-3
Record name tert-Butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-(4-aminobenzyl)piperidine-1-carboxylate
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Preparation Methods

The synthesis of tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and 4-aminobenzyl chloride.

    Reaction Conditions: The piperidine is first reacted with tert-butyl chloroformate under basic conditions to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 4-aminobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.

    Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl ester group is replaced by other functional groups using reagents like sodium methoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or act as a ligand for specific receptors, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other piperidine derivatives, differing primarily in substituent groups. Key analogues include:

Compound Name Substituents Key Structural Differences Reference
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-methylpentyl at 4-position Aliphatic chain instead of aromatic benzyl group
Tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate Hydroxy and hydroxymethyl at 4-position Polar hydroxyl groups replace aminobenzyl
Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate 3-aminopropyl at 4-position Aliphatic amine chain vs. aromatic benzyl amine
Tert-butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate 3-(trifluoromethyl)phenyl at 4-position Fluorinated aromatic group vs. aminobenzyl
Tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate Hydroxymethyl and methyl at 3- and 4-positions Substituent positions and lack of aromaticity

Physical and Chemical Properties

  • Target Compound : Expected to exhibit distinct NMR signals for the aromatic protons (δ 6.5–7.5 ppm) and primary amine (δ 1.5–2.5 ppm). The tert-butyl group resonates near δ 1.4 ppm in $^1$H NMR .
  • Analogues: Tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate: Shows hydroxyl proton peaks at δ 3.0–4.0 ppm and deshielded carbamate carbons in $^{13}$C NMR . Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate: Lacks aromatic signals but displays ethylamine protons (δ 2.8–3.2 ppm) .

Biological Activity

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate (TBABPC) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBABPC is characterized by the following structural formula:

C16H24N2O2\text{C}_{16}\text{H}_{24}\text{N}_{2}\text{O}_{2}

The compound features a tert-butyl group, a piperidine ring, and an amino-substituted benzyl moiety, which contribute to its pharmacological properties.

Mode of Action

The specific mode of action of TBABPC is not fully elucidated; however, it is hypothesized that its structural components allow it to interact with various biological targets. The piperidine ring may facilitate binding to neurotransmitter receptors or other proteins involved in cellular signaling pathways.

Biochemical Pathways

Research indicates that compounds similar to TBABPC can modulate several biochemical pathways, particularly those related to neurotransmitter systems. For instance, studies have shown that piperidine derivatives can influence dopamine and serotonin receptors, potentially impacting mood and behavior .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of TBABPC. In vitro assays demonstrated that TBABPC exhibits cytotoxic effects against various cancer cell lines. For example, a study reported that related piperidine derivatives showed significant activity against prostate cancer cells by promoting the degradation of androgen receptors (AR), which are crucial for the growth of these cells.

Compound IC50 (nM) Cell Line Mechanism
TBABPCTBDProstate CancerAR Degradation
Related Compound900CCRF-CEM (Leukemia)Inhibition of cell proliferation

Neuropharmacological Effects

TBABPC's structural similarity to other piperidine derivatives suggests potential effects on the central nervous system. Preliminary studies indicate that it may possess analgesic and anxiolytic properties, possibly interacting with opioid receptors and modulating pain pathways .

Case Studies and Experimental Findings

  • Prostate Cancer Study : In preclinical models, TBABPC was found to effectively inhibit the growth of castration-resistant prostate cancer cells through AR degradation. This suggests a novel therapeutic approach for treating advanced prostate cancer.
  • Neuropharmacology : A study investigating the effects of piperidine derivatives on neurotransmitter systems found that TBABPC could influence serotonin receptor activity, indicating potential for use in mood disorders .
  • Anticancer Mechanism Exploration : Further investigations into the mechanisms underlying TBABPC's anticancer effects revealed that it might induce apoptosis in cancer cells through activation of specific signaling pathways involved in cell death .

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. A representative method includes:

  • Step 1 : Coupling of 4-aminobenzyl derivatives with a tert-butyl-protected piperidine scaffold using reagents like OXONE (for oxidation) or tert-butyl carbamate under basic conditions (e.g., NaHCO₃) .
  • Step 2 : Purification via column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to achieve >95% purity .
  • Key Reagents : tert-Butyl carbamate, coupling agents (e.g., EDC/HOBt), and solvents such as DCM or THF. Reaction temperatures often range from 0°C (ice bath) to reflux .

Q. How is the compound characterized post-synthesis?

Critical analytical techniques include:

  • GC-MS/FTIR : To confirm molecular weight (e.g., m/z 276.38 for the base form) and functional groups (e.g., N-H stretches for the amine at ~3300 cm⁻¹) .
  • HPLC-TOF : For purity assessment (≥98%) and exact mass verification (Δppm <2) .
  • NMR : ¹H/¹³C NMR to resolve piperidine ring protons (δ 1.4–3.8 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .

Q. What safety protocols are recommended when handling this compound?

Despite limited toxicity

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions due to potential dust/aerosol formation .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution rates compared to DCM .
  • Temperature Control : Lower temps (0–5°C) reduce side reactions during sensitive steps (e.g., amine protection) .

Q. What challenges arise in achieving regioselective alkylation of the piperidine ring?

Regioselectivity issues often stem from steric hindrance or competing nucleophilic sites. Strategies include:

  • Directed Metalation : Use directing groups (e.g., Boc-protected amines) to favor specific positions .
  • Photocatalysis : Visible-light-induced methods (e.g., decarboxylative coupling) improve selectivity for less hindered sites .

Q. How should conflicting spectral data during characterization be resolved?

  • Cross-Validation : Compare NMR/GC-MS data with computational predictions (e.g., ChemDraw simulations) .
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify ambiguous amine signals in NMR .
  • X-ray Crystallography : Resolve structural ambiguities via SHELX-refined crystal structures .

Q. What are emerging applications of this compound in drug development?

It serves as a key intermediate in:

  • Kinase Inhibitors : Functionalization of the piperidine ring enables selective BET bromodomain targeting .
  • Anticancer Agents : The 4-aminobenzyl moiety facilitates DNA intercalation or topoisomerase inhibition .

Q. How can computational methods predict its reactivity in novel reactions?

  • DFT Calculations : Model transition states for SN2 reactions or hydrogen bonding interactions .
  • MD Simulations : Assess conformational flexibility of the piperidine ring in solvent environments .
  • PubChem Data : Leverage existing physicochemical properties (e.g., LogP, solubility) to guide reaction design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate
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Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

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